![molecular formula C12H14N2O3 B13923532 2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol is a compound belonging to the class of 1,5-naphthyridines. These heterocyclic compounds are known for their significant importance in medicinal chemistry due to their diverse biological activities . The structure of this compound includes a 1,5-naphthyridine core with a methoxy group at the 6th position and a propane-1,3-diol moiety attached to the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridines, including 2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol, involves several classical synthetic protocols such as Friedländer, Skraup, Semmler-Wolff, and hetero-Diels-Alder reactions . These methods typically involve the condensation of appropriate precursors followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of 1,5-naphthyridines often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to optimize the production process .
化学反応の分析
Types of Reactions
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .
類似化合物との比較
Similar Compounds
Similar compounds include other 1,5-naphthyridine derivatives such as:
- 1,5-Naphthyridin-3-ol
- 1,5-Naphthyridin-3-amine
- 6-Bromo-1,8-naphthyridin-2-ol .
Uniqueness
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the propane-1,3-diol moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
2-(6-methoxy-1,5-naphthyridin-4-yl)propane-1,3-diol |
InChI |
InChI=1S/C12H14N2O3/c1-17-11-3-2-10-12(14-11)9(4-5-13-10)8(6-15)7-16/h2-5,8,15-16H,6-7H2,1H3 |
InChIキー |
BDHCCZZPNRCTLN-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C=CN=C2C=C1)C(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


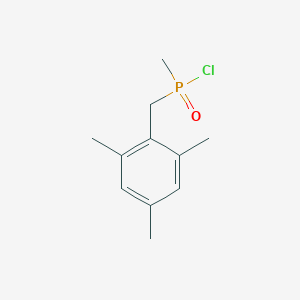
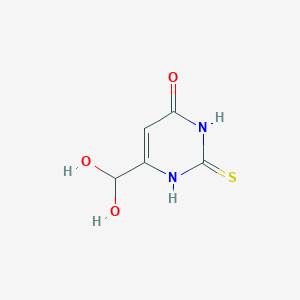
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)

![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)
![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)

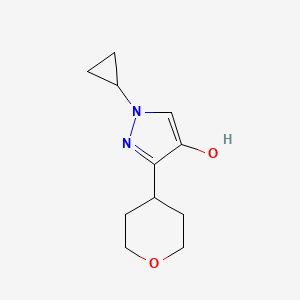
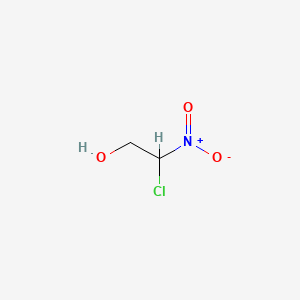

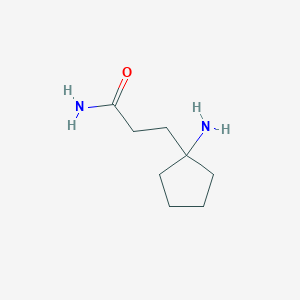
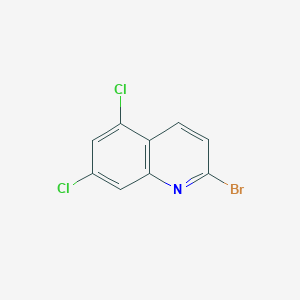
![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)

